Phorbol-12-decanoate Exhibits a 9,100-Fold Lower Apparent Ki for the PKC Aporeceptor Compared to PMA
In a competitive binding assay using mouse brain cytosol, phorbol-12,13-didecanoate (PDD) inhibited [3H]PDBu binding with a significantly higher apparent Ki than the potent tumor promoter PMA [1]. This quantitative difference in receptor affinity is critical for experimental design.
| Evidence Dimension | Apparent Ki for inhibition of [3H]PDBu binding |
|---|---|
| Target Compound Data | Ki = 7.7 × 10⁻⁹ M (7.7 nM) |
| Comparator Or Baseline | Phorbol 12-myristate 13-acetate (PMA): Ki = 4.4 × 10⁻¹¹ M (0.044 nM) |
| Quantified Difference | PMA is approximately 175-fold more potent than PDD in this assay (Ki PDD / Ki PMA = 7.7e-9 / 4.4e-11 ≈ 175). |
| Conditions | Mouse brain cytosol; [3H]PDBu binding competition assay in the presence of phosphatidylserine. |
Why This Matters
This 175-fold difference in binding affinity allows researchers to use PDD as a moderate-strength PKC activator where the extreme potency of PMA (e.g., 0.044 nM) may cause receptor saturation or off-target effects at low concentrations.
- [1] Leach KL, et al. Characterization of a specific phorbol ester aporeceptor in mouse brain cytosol. Proc Natl Acad Sci U S A. 1983 Jul;80(14):4208-12. doi: 10.1073/pnas.80.14.4208. View Source
